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Introduction
Ossirene, also known as AS101 or ammonium trichloro(dioxoethylene-o,o'-)tellurate, is a

synthetic, non-toxic organotellurium compound with potent immunomodulatory properties.[1][2]

[3] It has demonstrated a wide range of therapeutic effects in preclinical mouse models,

including anti-cancer, anti-inflammatory, neuroprotective, and anti-anxiety activities.[1][2][4]

AS101's multifaceted mechanism of action involves the modulation of various cytokine

pathways and signaling cascades, making it a promising candidate for further investigation in a

variety of disease contexts.[4][5][6] This document provides detailed application notes and

standardized protocols for the use of Ossirene (AS101) in mouse models, based on published

research.

Mechanism of Action
AS101 exerts its biological effects through several key mechanisms:

Inhibition of Interleukin-10 (IL-10) Signaling: AS101 has been shown to inhibit the IL-10

autocrine loop in tumors. This leads to the dephosphorylation of Signal Transducer and

Activator of Transcription 3 (STAT3) and a subsequent reduction in the expression of the

anti-apoptotic protein Bcl-2.[6][7] This action sensitizes cancer cells to chemotherapy.[6]
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Modulation of T-helper Cell Differentiation: AS101 can influence the balance of T-helper (Th)

cell responses. It has been shown to promote a Th1 response, characterized by increased

production of IL-2 and IFN-γ, while concurrently decreasing Th2 responses (IL-4, IL-10).[8]

Furthermore, it can inhibit the differentiation of pro-inflammatory Th17 cells and induce the

generation of regulatory T cells (Tregs).[9][10][11][12]

Cytokine Regulation: AS101 stimulates the production of various cytokines, including IL-2,

colony-stimulating factor (CSF), and IL-12.[3][8] It also inhibits the production of pro-

inflammatory cytokines like IL-1β, IL-6, and TNF-α.[4][5]

Induction of Acute Phase Proteins: Treatment with AS101 can lead to the induction of acute

phase proteins, such as serum amyloid A (SAA), which may contribute to its radioprotective

effects by scavenging free radicals.[5]

Quantitative Data Summary
The following tables summarize the dosages and effects of AS101 in various mouse models as

reported in the literature.

Table 1: AS101 Dosage in Cancer Mouse Models
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Mouse Model Cancer Type AS101 Dosage
Administration
Route &
Schedule

Key Findings

SCID Mice
Glioblastoma

(GBM)
0.5 mg/kg

IP; daily for 25

days

Significantly

increased

survival.[7]

Sensitizes GBM

tumors to

paclitaxel.[6][7]

C57BL/6 Mice B16 Melanoma Not specified Not specified

Combined with

paclitaxel,

resulted in over

60% cure rate.

[13]

BALB/c Mice
Lewis Lung

Carcinoma (3LL)
10 µ g/mouse

IP; on alternate

days

Predominance of

TH1 response,

associated with

antitumoral

effects.[8]

Not specified

Madison 109

Lung

Adenocarcinoma

0.5 mg/kg Not specified

Synergistic

antitumor effect

with Taxol,

resulting in 43.3-

66.6% cures.[14]

Table 2: AS101 Dosage in Autoimmune and
Inflammatory Disease Mouse Models
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Mouse Model Disease Model AS101 Dosage
Administration
Route &
Schedule

Key Findings

C57BL/6 Mice

Experimental

Autoimmune

Encephalomyeliti

s (EAE)

10 µ g/mouse
IP; every other

day

Ameliorates the

development of

EAE.[9] Reduces

IL-17, IFN-γ,

GM-CSF, and IL-

6 mRNA

expression in the

spinal cord.[9]

Not specified

Experimental

Autoimmune

Uveitis (EAU)

27 µ g/mouse

IP; starting two

days before

immunization

Attenuated

disease by

reducing Th1

and Th17 cells

and increasing

Tregs.[10]

NOD Mice Type 1 Diabetes 1 mg/kg
IP; every other

day

Increases the

proportion of T

regulatory cells.

[15]

BALB/c Mice

Systemic Lupus

Erythematosus

(SLE)

Not specified Not specified

Restored the

ability of

splenocytes to

produce IL-2.[16]

Table 3: AS101 Dosage in Other Mouse Models
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Mouse Model Application AS101 Dosage
Administration
Route &
Schedule

Key Findings

C57BL Mice Ischemic Stroke Not specified
IP; pre- and post-

stroke

Reduced infarct

size and edema,

and improved

neurological

function.[1]

Submissive

(Sub) Mice

Anxiety-like

Behavior
125 or 200 µg/kg

IP; daily for 3

weeks

Reduced

anxiety-like

behavior and

serum

corticosterone

levels.[2]

Not specified

Sepsis

(Carbapenem-

Resistant A.

baumannii)

Not specified Not specified

Showed better

therapeutic effect

than colistin.[17]

BALB/c Mice
Chemoprotection

/Radioprotection

50-100 µ

g/mouse
Oral gavage

Promoted

hemopoietic

regeneration

after

cyclophosphamid

e treatment and

conferred

radioprotection.

[18]

Nude and

C57BL/6 Mice
Hair Growth Not specified Topical

Induces hair

growth by

inducing anagen

and retarding

catagen.[19]

Not specified Babesiosis 10 and 20 µ

g/injection

Not specified Increased

neutrophil count
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and more than

doubled the

survival rate.[20]

Experimental Protocols
Protocol 1: General Preparation and Administration of
AS101
1. Materials:

Ossirene (AS101) powder

Sterile Phosphate-Buffered Saline (PBS) or other appropriate vehicle

Sterile microcentrifuge tubes

Vortex mixer

Sterile syringes and needles for injection (e.g., 27-30 gauge) or gavage needles

2. Preparation of AS101 Solution:

Note: AS101 is soluble in aqueous solutions.

Aseptically weigh the desired amount of AS101 powder.

Dissolve the powder in a sterile vehicle (e.g., PBS) to the desired stock concentration.

Ensure complete dissolution by vortexing.

Prepare fresh solutions for each experiment to ensure stability and potency. If storage is

necessary, aliquot and store at -20°C, avoiding repeated freeze-thaw cycles.[7]

3. Administration:

Intraperitoneal (IP) Injection:

Properly restrain the mouse.
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Inject the calculated volume of AS101 solution into the lower right or left quadrant of the

abdomen, avoiding the midline to prevent damage to internal organs.

Oral Gavage:

Use a proper-sized, soft-tipped gavage needle.

Gently insert the needle into the esophagus and deliver the AS101 solution directly into

the stomach.

Topical Application:

For dermatological applications, the AS101 solution can be prepared in a suitable vehicle

(e.g., cream or ointment base) and applied to the designated skin area.

Protocol 2: Induction and Treatment of Experimental
Autoimmune Encephalomyelitis (EAE)
1. Mouse Strain:

C57BL/6 mice are commonly used for this model.[9]

2. EAE Induction:

Immunize mice with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide

(e.g., MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium

tuberculosis.

Administer pertussis toxin on the day of immunization and two days later to facilitate the

breakdown of the blood-brain barrier.

3. AS101 Treatment Protocol:

Dosage: 10 µg of AS101 per mouse in a 200 µl volume.[9]

Administration: Administer via intraperitoneal (IP) injection.

Schedule: Begin treatment on the day of immunization and repeat every other day.[9]
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Control Group: Administer an equal volume of the vehicle (e.g., PBS) to the control group.

4. Monitoring and Endpoint:

Monitor mice daily for clinical signs of EAE and score them based on a standardized scale

(e.g., 0-5 scale for paralysis).

Experiments can be terminated at a predetermined time point (e.g., 34 days post-

immunization) for tissue collection and analysis.[9]

Analyze spinal cords for inflammatory cell infiltration and cytokine mRNA expression (e.g.,

IL-17, IFN-γ, GM-CSF, IL-6) by real-time PCR.[9]

Signaling Pathways and Experimental Workflows
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Caption: AS101 signaling pathways in cancer and inflammation.
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Caption: Experimental workflow for AS101 in a mouse EAE model.

Safety and Toxicology
AS101 is noted for its minimal toxicity in preclinical and clinical studies.[3][10][18] The 50%

lethal dose (LD50) for intravenous injections in mice is reported to be 10 mg/kg.[17] However,

as with any experimental compound, it is crucial to conduct pilot studies to determine the

optimal and non-toxic dose for a specific mouse strain and disease model. Researchers should

monitor mice for any signs of adverse effects, such as weight loss, changes in behavior, or

signs of distress.
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Conclusion
Ossirene (AS101) is a versatile immunomodulatory compound with significant therapeutic

potential demonstrated across a range of mouse models. The provided application notes and

protocols offer a comprehensive guide for researchers to design and execute studies utilizing

AS101. Adherence to these guidelines, along with careful experimental design and ethical

considerations for animal welfare, will be crucial for advancing our understanding of AS101 and

its potential clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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